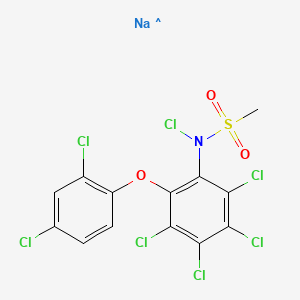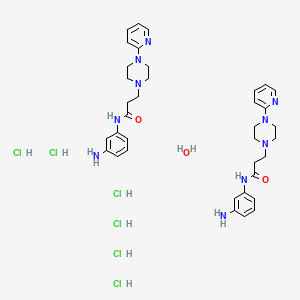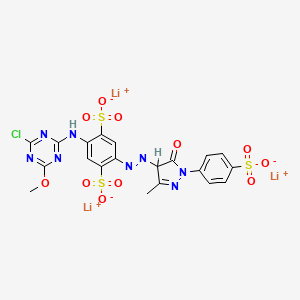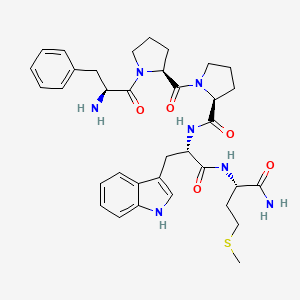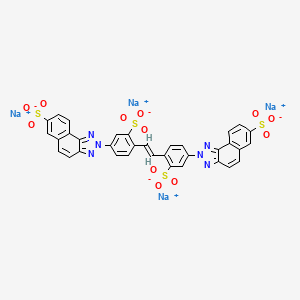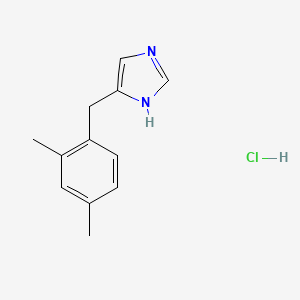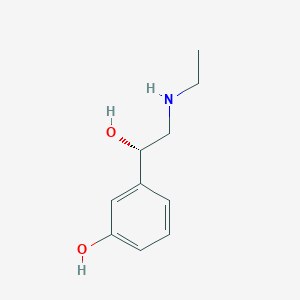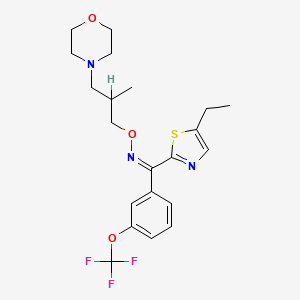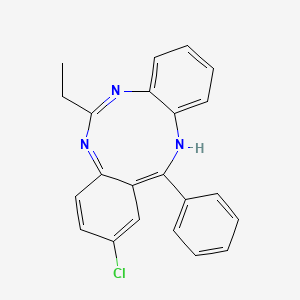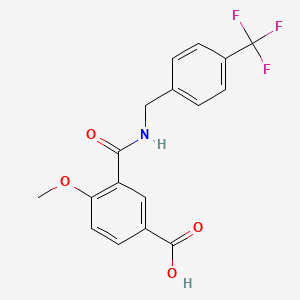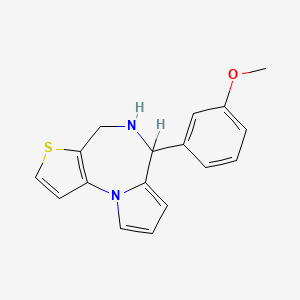
5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine is a complex organic compound with a unique structure that combines elements of pyrrole, thieno, and diazepine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine typically involves multi-step organic reactions. The process often starts with the preparation of the core pyrrolo-thieno structure, followed by the introduction of the diazepine ring and the methoxyphenyl group. Common reagents used in these reactions include organolithium compounds, halogenated intermediates, and various catalysts to facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenated intermediates, organolithium reagents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydro-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine: Lacks the methoxyphenyl group, which may affect its biological activity and chemical properties.
6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine: Similar structure but without the dihydro modification, potentially leading to different reactivity and stability.
Uniqueness
The presence of the methoxyphenyl group and the dihydro modification in 5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine makes it unique compared to its analogs
Propriétés
Numéro CAS |
136334-16-2 |
|---|---|
Formule moléculaire |
C17H16N2OS |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
9-(3-methoxyphenyl)-5-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene |
InChI |
InChI=1S/C17H16N2OS/c1-20-13-5-2-4-12(10-13)17-15-6-3-8-19(15)14-7-9-21-16(14)11-18-17/h2-10,17-18H,11H2,1H3 |
Clé InChI |
QSMPHUCVFUNJAQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2C3=CC=CN3C4=C(CN2)SC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


